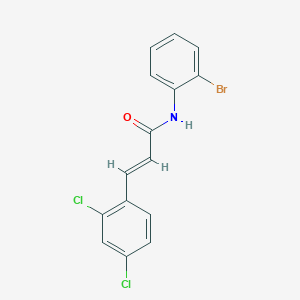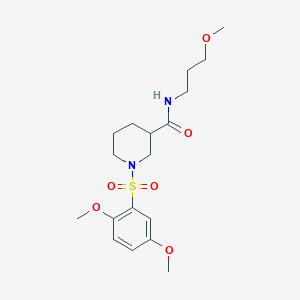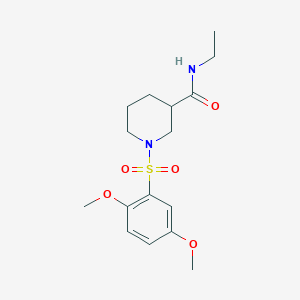![molecular formula C23H24FNO5 B11125728 5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125728.png)
5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a fluorophenyl group, a hydroxy group, a methoxyethyl group, and a propan-2-yloxybenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate starting materials such as an amine and a carbonyl compound.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Addition of the hydroxy group: This can be accomplished through a hydroxylation reaction, often using oxidizing agents.
Attachment of the methoxyethyl group: This step may involve an alkylation reaction using a methoxyethyl halide.
Incorporation of the propan-2-yloxybenzoyl group: This can be achieved through an esterification reaction involving a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
化学反応の分析
反応の種類
酸化: ヒドロキシル基は、酸化されてカルボニル基を形成することができます。
還元: カルボニル基は、還元されてアルコールを形成することができます。
置換: フェニル環のフッ素原子は、求核性芳香族置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: アミン、チオールなどの求核剤。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシル基の酸化はケトンを生じますが、カルボニル基の還元はアルコールを生じます。
4. 科学研究への応用
化学: より複雑な分子の合成のための構成要素として。
生物学: 生物学的経路を研究するための潜在的な生物活性化合物として。
医学: 新しい医薬品の開発のためのリード化合物として。
産業: 特殊化学品の製造における中間体として。
科学的研究の応用
5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
この化合物の作用機序は、生物学的標的との特定の相互作用に依存します。一般的に、酵素、受容体、または他のタンパク質と相互作用して、生物学的経路の調節につながる可能性があります。複数の官能基の存在により、さまざまな相互作用が可能になり、さまざまな分子標的に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
- 5-(4-クロロフェニル)-3-ヒドロキシ-1-(2-メトキシエチル)-4-{[4-(プロパン-2-イルオキシ)フェニル]カルボニル}-1,5-ジヒドロ-2H-ピロール-2-オン
- 5-(4-ブロモフェニル)-3-ヒドロキシ-1-(2-メトキシエチル)-4-{[4-(プロパン-2-イルオキシ)フェニル]カルボニル}-1,5-ジヒドロ-2H-ピロール-2-オン
独自性
5-(4-フルオロフェニル)-3-ヒドロキシ-1-(2-メトキシエチル)-4-{[4-(プロパン-2-イルオキシ)フェニル]カルボニル}-1,5-ジヒドロ-2H-ピロール-2-オンの独自性は、フッ素原子の存在にあります。フッ素原子は、化合物の安定性、親油性、生物学的利用能に大きな影響を与える可能性があり、さらなる研究開発のための貴重な候補となっています。
類似化合物との比較
Similar Compounds
- 5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C23H24FNO5 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24FNO5/c1-14(2)30-18-10-6-16(7-11-18)21(26)19-20(15-4-8-17(24)9-5-15)25(12-13-29-3)23(28)22(19)27/h4-11,14,20,26H,12-13H2,1-3H3/b21-19- |
InChIキー |
QLIXVNLINKPYKM-VZCXRCSSSA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)F)/O |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125649.png)
![7-Chloro-1-(3-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125670.png)
![7-Chloro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125676.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11125687.png)
![N-[2-(4-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11125695.png)

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide](/img/structure/B11125712.png)
![N-(3-chloro-4-methoxyphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11125714.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125715.png)
![3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125717.png)
![3-(4-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B11125719.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B11125736.png)
